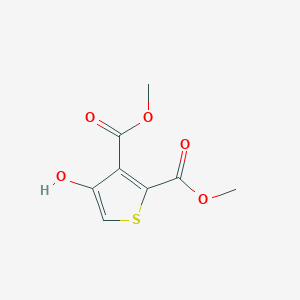
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is a complex organic compound that belongs to the class of sulfenamides. This compound is characterized by the presence of a sulfanilyl group and a trichloromethylthio group attached to the acetamide backbone. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the trichloromethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- involves its interaction with specific molecular targets. The sulfanilyl group can interact with enzymes and proteins, altering their activity. The trichloromethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A related compound used as a solvent in various industrial applications.
Sulfonamides: Compounds with a sulfonamide group, widely used in pharmaceuticals.
Uniqueness
Acetamide, N-sulfanilyl-N-((trichloromethyl)thio)- is unique due to the presence of both sulfanilyl and trichloromethylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from simpler acetamide derivatives and other sulfonamides .
Propriétés
Numéro CAS |
99055-22-8 |
|---|---|
Formule moléculaire |
C9H9Cl3N2O3S2 |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
N-(4-aminophenyl)sulfonyl-N-(trichloromethylsulfanyl)acetamide |
InChI |
InChI=1S/C9H9Cl3N2O3S2/c1-6(15)14(18-9(10,11)12)19(16,17)8-4-2-7(13)3-5-8/h2-5H,13H2,1H3 |
Clé InChI |
RIMDANRSXVIWIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(SC(Cl)(Cl)Cl)S(=O)(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


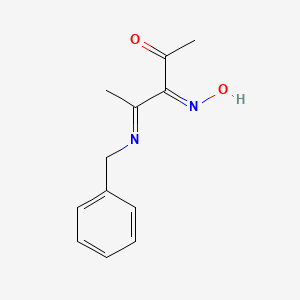

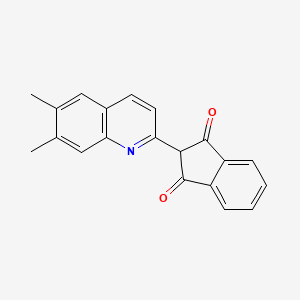
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
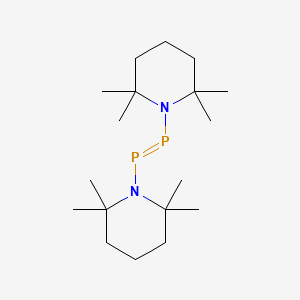
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
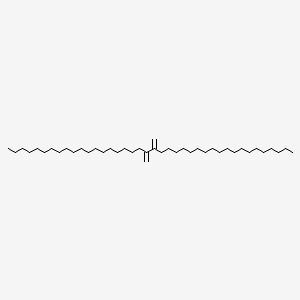
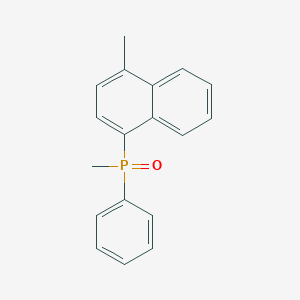

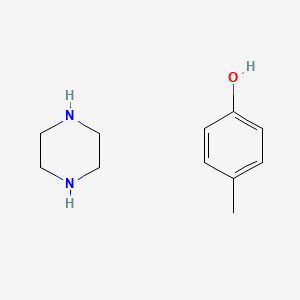
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
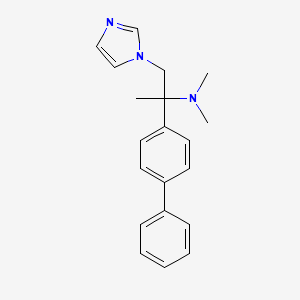
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
